molecular formula C12H12BrN3O B6614457 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide CAS No. 714230-81-6

4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B6614457
CAS No.: 714230-81-6
M. Wt: 294.15 g/mol
InChI Key: CLPCOIGXIBZTFX-UHFFFAOYSA-N
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Description

4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a bromine atom attached to the benzene ring and an ethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.

Mechanism of Action

Properties

IUPAC Name

4-bromo-N-(5-ethyl-1H-pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-2-10-7-11(16-15-10)14-12(17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPCOIGXIBZTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416212
Record name 3-Benzamidoaminopyrazole deriv. 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714230-81-6
Record name 3-Benzamidoaminopyrazole deriv. 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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